

Spectroscopic Analysis of 5-Fluoro-2-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-2-methoxypyrimidine**

Cat. No.: **B100554**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Fluoro-2-methoxypyrimidine**, a key intermediate in medicinal chemistry. This document details the expected spectroscopic data, provides comprehensive experimental protocols for its characterization, and presents visual workflows to aid in understanding the analytical processes involved.

Core Spectroscopic Data

The structural elucidation and confirmation of **5-Fluoro-2-methoxypyrimidine** ($C_5H_5FN_2O$, Molar Mass: 128.11 g/mol) relies on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of **5-Fluoro-2-methoxypyrimidine** by providing information about the chemical environment of its hydrogen, carbon, and fluorine atoms.

¹ H NMR	Atom	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J Hz)
H4/H6	~8.4	d	~2.9	
OCH ₃	~4.0	s	-	

¹³ C NMR	Atom	Chemical Shift (ppm)
C2		~163
C4/C6		~150 (d, ¹ JCF ≈ 240)
C5		~145 (d, ² JCF ≈ 20)
OCH ₃		~55

¹⁹ F NMR	Atom	Chemical Shift (ppm)	Multiplicity
F5		~165	t

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar pyrimidine structures and established spectroscopic principles. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **5-Fluoro-2-methoxypyrimidine** by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (methyl)	2950-2850	Medium
C=N stretch	1650-1550	Strong
C=C stretch (aromatic)	1600-1450	Medium-Strong
C-F stretch	1250-1000	Strong
C-O stretch	1300-1200	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-Fluoro-2-methoxypyrimidine**, confirming its elemental composition and structural features. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[\[1\]](#)

m/z	Proposed Fragment
128	[M] ⁺ (Molecular Ion)
99	[M - CHO] ⁺
97	[M - OCH ₃] ⁺
70	[M - OCH ₃ - HCN] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Ethanol	~260	Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **5-Fluoro-2-methoxypyrimidine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-200 ppm.
- Reference: Deuterated solvent signal (e.g., CDCl_3 at 77.16 ppm).

^{19}F NMR Acquisition:

- Spectrometer: Operating at a ^{19}F frequency corresponding to the ^1H field strength (e.g., 376 MHz for a 400 MHz ^1H spectrometer).
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 64-128 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -100 to -200 ppm.
- Reference: External standard of CFCl_3 at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **5-Fluoro-2-methoxypyrimidine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of **5-Fluoro-2-methoxypyrimidine** in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Injection Volume: 1 μ L.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

UV-Vis Spectroscopy

Sample Preparation:

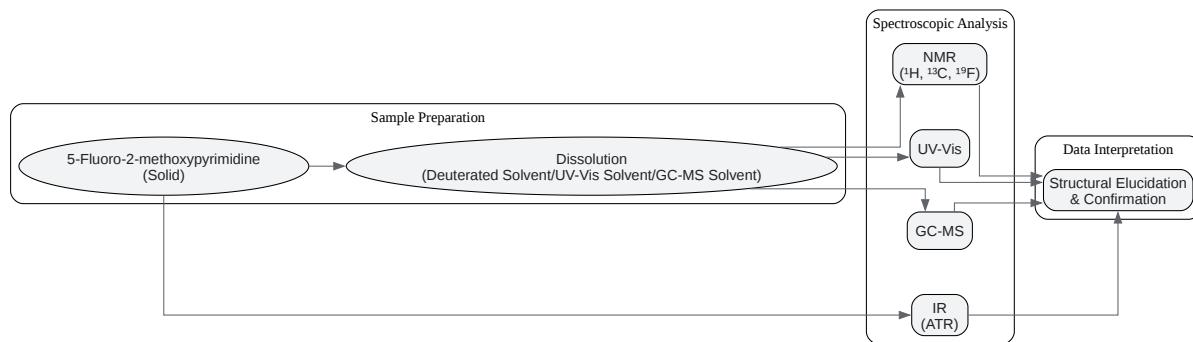
- Prepare a stock solution of **5-Fluoro-2-methoxypyrimidine** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

Data Acquisition:

- Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
- Wavelength Range: 200-400 nm.
- Cuvette: 1 cm path length quartz cuvette.
- Blank: Use the pure solvent as a reference blank.
- Scan Speed: Medium.

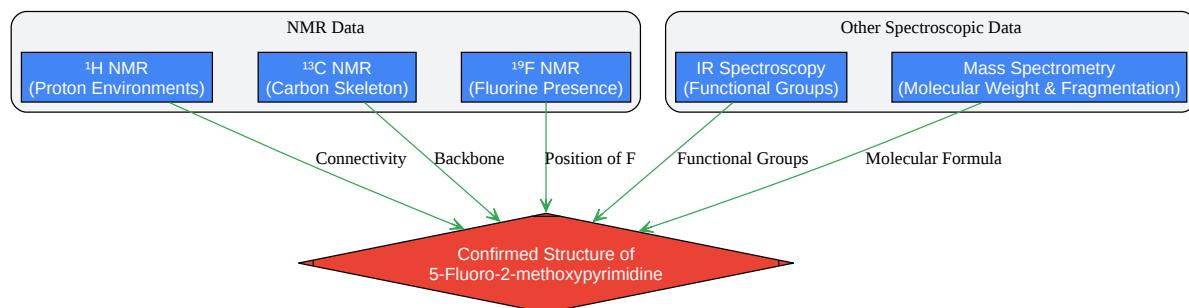
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for the structural elucidation of **5-Fluoro-2-methoxypyrimidine**.



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General workflow for the spectroscopic analysis of **5-Fluoro-2-methoxypyrimidine**.



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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100554#spectroscopic-analysis-of-5-fluoro-2-methoxypyrimidine>

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